METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
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Overview
Description
METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes chlorophenyl, carbamoyl, sulfanyl, cyano, and dihydropyridine groups
Preparation Methods
The synthesis of METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the following steps:
Formation of the dihydropyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl and carbamoyl groups: These groups are introduced through substitution reactions using suitable reagents.
Addition of the sulfanyl and cyano groups: These groups are added through nucleophilic substitution and other relevant reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.
Chemical Reactions Analysis
METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and carbamoyl groups, using nucleophiles or electrophiles.
Hydrolysis: Hydrolysis reactions can lead to the breakdown of the ester and carbamoyl groups, forming corresponding acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Properties
IUPAC Name |
methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O3S/c1-13-20(23(30)31-2)21(16-8-3-4-9-18(16)25)17(11-26)22(27-13)32-12-19(29)28-15-7-5-6-14(24)10-15/h3-10,21,27H,12H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKKRAKTMXCJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)Cl)C#N)C3=CC=CC=C3Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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